molecular formula C14H16O3 B7779579 2-Benzoylcyclohexanecarboxylic acid

2-Benzoylcyclohexanecarboxylic acid

Cat. No.: B7779579
M. Wt: 232.27 g/mol
InChI Key: FLPQLUGZLPSVOG-UHFFFAOYSA-N
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Description

2-Benzoylcyclohexanecarboxylic acid is an organic compound with the molecular formula C14H16O3 It is a derivative of cyclohexane, featuring both a benzoyl group and a carboxylic acid group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylcyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanecarboxylic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexanecarboxylic acids.

Scientific Research Applications

2-Benzoylcyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can form ionic bonds with basic amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Benzoylbenzoic acid: Similar structure but with a benzene ring instead of a cyclohexane ring.

    Cyclohexanecarboxylic acid: Lacks the benzoyl group, making it less reactive in certain chemical reactions.

    Benzoylformic acid: Contains a formyl group instead of a carboxylic acid group.

Uniqueness: 2-Benzoylcyclohexanecarboxylic acid is unique due to the presence of both a benzoyl group and a carboxylic acid group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-benzoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPQLUGZLPSVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 2.5 l sulfuration flask equipped with a mechanical stirrer, thermometer and a refrigerator, 154.17 g (0.5 mol) of hexahydrophtalic anhydride are dissolved in 800 ml of benzene. The solution is cooled in an ice bath and 133.34 g (1.1 mol) of AlCl3 are added portion wise over one hour while maintaining the temperature between 0° C. and 5° C. When the addition is complete, the ice bath is removed and the reaction mixture is stirred for 2 hours at room temperature and subsequently heated to reflux during one hour. After cooling to room temperature, the reaction mixture is poured onto a mixture of ice and water while stirring with a mechanical stirrer. The precipitated product is filtered off and washed several times with water until the pH of the wash water is neutral. The material is dried in vacuum and the remaining product dissolved in chloroform. The solution is filtered over hyflo and the volume of the filtrate reduced in vacuum. The product precipitates as an off-white solid that is filtered off, washed with additional solvent and dried in vacuum. 66 g (57% yield) of the product are obtained as a white solid with a melting point of 130-132° C. 1H-NMR analysis is in agreement with the presence of a compound possessing the cis configuration of the substituents on the cyclohexane ring.
Quantity
154.17 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
133.34 g
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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